Methyl 6-bromo-2,3-dichlorobenzoate

Descripción

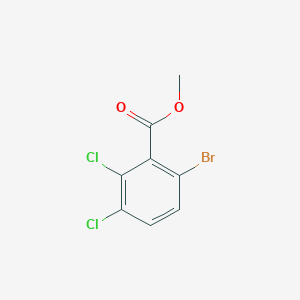

Methyl 6-bromo-2,3-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C₈H₅BrCl₂O₂. Its structure features a benzoate core substituted with bromine at the 6-position and chlorine atoms at the 2- and 3-positions, esterified with a methyl group.

Propiedades

IUPAC Name |

methyl 6-bromo-2,3-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEFCOYNQLZZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2,3-dichlorobenzoate can be synthesized through various methods. One common approach involves the esterification of 6-bromo-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 6-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: LiAlH₄ in anhydrous ether.

Oxidation: KMnO₄ in an aqueous medium.

Major Products Formed:

Substitution: Various substituted benzoates.

Reduction: 6-bromo-2,3-dichlorobenzyl alcohol.

Oxidation: 6-bromo-2,3-dichlorobenzoic acid.

Aplicaciones Científicas De Investigación

Methyl 6-bromo-2,3-dichlorobenzoate is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which methyl 6-bromo-2,3-dichlorobenzoate exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the electron-withdrawing effects of the bromine and chlorine atoms make the benzene ring more susceptible to nucleophilic attack. This facilitates the formation of various substituted products .

Comparación Con Compuestos Similares

Halogenated Benzoate Esters

Ethyl 6-Bromo-2,3-Dichlorobenzoate

- Structural Similarity : Ethyl 6-bromo-2,3-dichlorobenzoate differs only in the ester group (ethyl vs. methyl).

- Impact of Ester Group: The ethyl variant may exhibit lower solubility in polar solvents compared to the methyl derivative due to increased hydrophobicity.

- Synthetic Relevance: Both esters are likely synthesized via similar routes, such as esterification of 6-bromo-2,3-dichlorobenzoic acid with methanol or ethanol.

Methyl 6-Bromo-2,4-Dimethylbenzoate

- Structure : This compound (m.p. 174°C) shares the bromo and methyl substituents but lacks chlorine atoms .

- The methyl group at the 4-position introduces steric hindrance, which may slow nucleophilic substitution reactions compared to the 2,3-dichloro-substituted analogue.

Table 1: Physical Properties of Halogenated Benzoate Esters

Halogenated Hydrazide Derivatives

6-Bromo-2’-(2-Chlorobenzylidene)nicotinohydrazide

- Structure: Features a nicotinohydrazide backbone with bromo and chloro substituents, forming a hydrazone linkage .

- Comparison: Synthesis: Synthesized via condensation of 5-bromonicotinohydrazide with aldehydes, contrasting with esterification routes for this compound. Bioactivity: Exhibits antimicrobial activity, suggesting halogenated aromatic systems (Br/Cl) enhance biological interactions .

Brominated Alkaloids and Aromatic Systems

6-Bromoaplysinopsin

- Structure : A brominated indole alkaloid with serotonin receptor affinity (Ki = 0.3 µM for 5-HT2C receptors) .

- Comparison: Electronic Effects: Bromine’s electron-withdrawing nature in both compounds could stabilize charge-transfer interactions in receptor binding. Functional Group Diversity: The benzoate ester in this compound offers a distinct reactivity profile (e.g., hydrolysis to carboxylic acids) compared to the indole core of aplysinopsins.

Chloro/Bromo-Substituted Aromatic Acids

6-Bromo-2,4-Dimethylbenzoic Acid

- Structure : Contains bromo and methyl groups at the 6- and 2,4-positions, respectively (m.p. 186°C) .

- Comparative Reactivity :

- The carboxylic acid group enables salt formation (e.g., sodium or mercury salts), whereas the methyl ester in the target compound would require hydrolysis for similar transformations.

- Chlorine atoms in the target compound may enhance electrophilicity, facilitating nucleophilic aromatic substitution compared to methyl-substituted analogues.

Actividad Biológica

Methyl 6-bromo-2,3-dichlorobenzoate is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.

This compound plays a significant role in enzyme inhibition and protein interactions. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction can inhibit the enzyme's activity, potentially leading to altered metabolic pathways.

Table 1: Interaction with Cytochrome P450

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| Cytochrome P450 | Inhibition | Decreased metabolic clearance |

| Other Enzymes | Variable | Depends on concentration and conditions |

Cellular Effects

Research indicates that this compound influences several cellular processes, including:

- Cell Signaling Pathways : Modulates signaling proteins such as kinases and phosphatases.

- Gene Expression : Alters levels of specific mRNAs and proteins by interacting with transcription factors.

These effects highlight its potential use in therapeutic applications where modulation of these pathways is beneficial.

The molecular mechanism involves binding interactions with various biomolecules. For instance, the compound can bind to active sites of enzymes, inhibiting their catalytic activity. The presence of bromine and chlorine atoms enhances its electrophilic character, making it more reactive in substitution reactions.

Temporal Effects in Laboratory Settings

In controlled laboratory environments, the stability of this compound is notable under standard conditions. However, it can degrade over time or under extreme conditions (e.g., high temperatures or prolonged light exposure).

Dosage Effects in Animal Models

The biological effects vary significantly based on dosage. Low doses have been shown to selectively inhibit specific enzymes without causing significant toxicity. This property is crucial for developing therapeutic agents that require fine-tuning of biological activity.

Table 2: Dosage Effects on Biological Activity

| Dosage (mg/kg) | Effect Observed | Toxicity Level |

|---|---|---|

| 1 | Selective enzyme inhibition | Low |

| 10 | Moderate inhibition with side effects | Moderate |

| 50 | Broad spectrum inhibition | High |

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to similar compounds like methyl 2-bromobenzoate and methyl 4-bromobenzoate due to the positioning of halogen atoms. This positioning significantly influences reactivity and biological activity.

Table 3: Comparison with Similar Compounds

| Compound Name | Halogen Positioning | Key Biological Activity |

|---|---|---|

| This compound | 6-Br, 2-Cl & 3-Cl | Strong enzyme inhibitor |

| Methyl 2-bromobenzoate | 2-Br | Weaker enzyme interactions |

| Methyl 4-bromobenzoate | 4-Br | Limited biological activity |

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Enzyme Inhibition Study : A study published in Journal of Biochemistry found that this compound significantly inhibited cytochrome P450 activity in vitro at concentrations above 10 µM, suggesting potential applications in drug metabolism modulation .

- Cellular Signaling Research : Another investigation highlighted its role in modulating MAPK signaling pathways in cancer cell lines, indicating its potential as an anticancer agent .

- Toxicological Assessment : A comprehensive toxicity assessment revealed that while low doses are safe, higher concentrations lead to cytotoxic effects in mammalian cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.